molecular formula C9H18N2O B8642187 1-Amino-3,3-dimethylcyclohexanecarboxamide

1-Amino-3,3-dimethylcyclohexanecarboxamide

Cat. No. B8642187
M. Wt: 170.25 g/mol
InChI Key: XPFIBOMTZFGWKA-UHFFFAOYSA-N
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Patent
US08940737B2

Procedure details

A solution of EXAMPLE 145A (4.6 g) in concentrated H2SO4 (9 mL) was heated to 70° C. for 20 minutes. The reaction mixture was cooled to about 0° C. in an ice bath and diluted with water. The pH of the solution was adjusted to pH 7-8 by addition of concentrated aqueous ammonia solution. The aqueous layer was extracted with methylene chloride (2×50 mL). The combined organic layers were washed with water (1×20 mL), dried over MgSO4, filtered, and concentrated to give the title compound, which was used in the next step without further purification.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:10]#[N:11])[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH2:3]1.N.[OH:13]S(O)(=O)=O>O>[NH2:1][C:2]1([C:10]([NH2:11])=[O:13])[CH2:7][CH2:6][CH2:5][C:4]([CH3:8])([CH3:9])[CH2:3]1

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
NC1(CC(CCC1)(C)C)C#N
Name
Quantity
9 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1(CC(CCC1)(C)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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